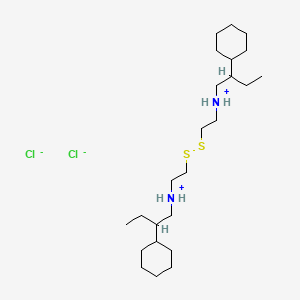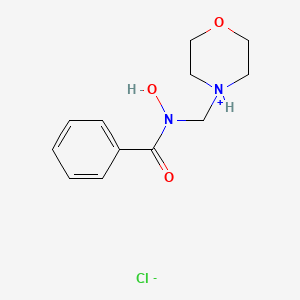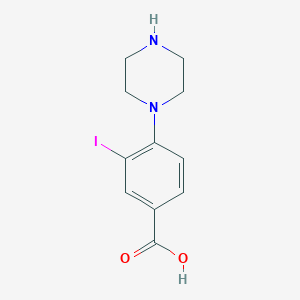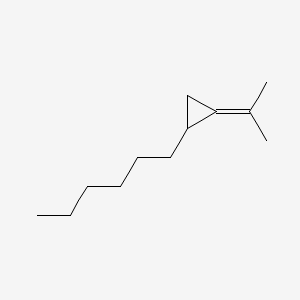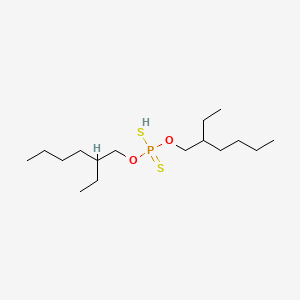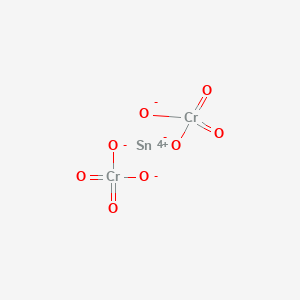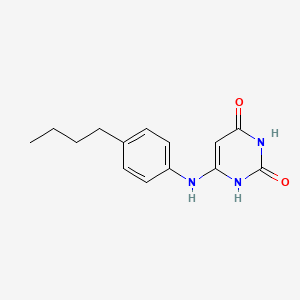
Uracil, 6-(p-butylanilino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 6-(p-butylanilino)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA This compound is characterized by the substitution of a butylanilino group at the 6th position of the uracil ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-butylanilino)uracil typically involves the reaction of 6-chlorouracil with p-butylaniline. This reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6th position of uracil is replaced by the p-butylanilino group .
Industrial Production Methods
While specific industrial production methods for 6-(p-butylanilino)uracil are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(p-butylanilino)uracil can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The compound can participate in further substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-(p-butylanilino)uracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of 6-(p-butylanilino)uracil involves its interaction with biological macromolecules. It can intercalate into DNA or RNA, disrupting normal cellular processes. The compound may also inhibit specific enzymes involved in nucleic acid metabolism, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(phenylamino)uracil
- 6-(phenylsulfanyl)uracil
- 6-(phenylselanyl)uracil
Uniqueness
6-(p-butylanilino)uracil is unique due to the presence of the butylanilino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Número CAS |
21332-96-7 |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
6-(4-butylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-4-10-5-7-11(8-6-10)15-12-9-13(18)17-14(19)16-12/h5-9H,2-4H2,1H3,(H3,15,16,17,18,19) |
Clave InChI |
XIKQUZTWHPFJKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


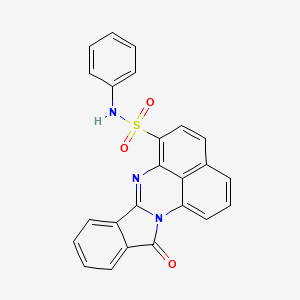
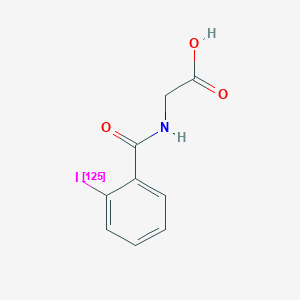
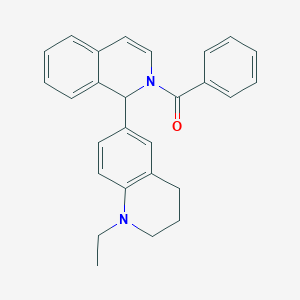
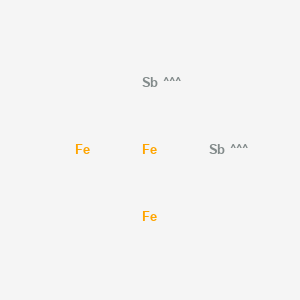
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)

